molecular formula C27H36N6 B13731991 1,1',1

1,1',1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole)

Cat. No.: B13731991
M. Wt: 444.6 g/mol
InChI Key: YAQLFHHVAAOUHI-UHFFFAOYSA-N
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Description

1,1’,1’-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) is a complex organic compound with the molecular formula C27H36N6. This compound is characterized by its unique structure, which includes a central benzene ring substituted with three methylene bridges, each connected to a 3,5-dimethyl-1H-pyrazole group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trimethylbenzene-1,3,5-triyl tris(methylene) as the core structure.

    Reaction with Pyrazole Derivatives: The core structure is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions.

    Catalysts and Solvents: Common catalysts include transition metal complexes, and solvents such as dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

1,1’,1’-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of microbial cell

Properties

Molecular Formula

C27H36N6

Molecular Weight

444.6 g/mol

IUPAC Name

1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C27H36N6/c1-16-10-19(4)31(28-16)13-25-22(7)26(14-32-20(5)11-17(2)29-32)24(9)27(23(25)8)15-33-21(6)12-18(3)30-33/h10-12H,13-15H2,1-9H3

InChI Key

YAQLFHHVAAOUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C(=C(C(=C2C)CN3C(=CC(=N3)C)C)C)CN4C(=CC(=N4)C)C)C)C

Origin of Product

United States

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